N-Benzoyl-N'-(2-phenyl)butanoylurea

Description

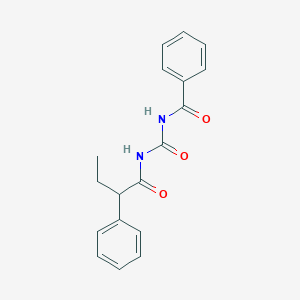

Structure

3D Structure

Properties

CAS No. |

93596-91-9 |

|---|---|

Molecular Formula |

C18H18N2O3 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

N-(2-phenylbutanoylcarbamoyl)benzamide |

InChI |

InChI=1S/C18H18N2O3/c1-2-15(13-9-5-3-6-10-13)17(22)20-18(23)19-16(21)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,19,20,21,22,23) |

InChI Key |

KUOOLRNIWBGZBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-Benzoyl-N'-(2-phenyl)butanoylurea

The synthesis of N,N'-diacylureas, such as this compound, involves the formation of a urea (B33335) core flanked by two different acyl groups. The strategies typically rely on the reaction of an activated carboxylic acid derivative, like an acyl isocyanate, with an amide.

N-Benzoylurea and its thio-analogue, N-benzoylthiourea, are pivotal precursors and compounds in various chemical fields. Their synthesis is well-established and generally follows a few common pathways.

A primary method involves the in situ generation of benzoyl isothiocyanate. This is achieved by reacting a substituted benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, typically in a solvent like acetone. nih.govnih.govresearchgate.net The resulting benzoyl isothiocyanate is then reacted directly with a primary amine to yield the corresponding N-benzoylthiourea derivative. nih.govresearchgate.net This one-pot, three-component reaction is efficient and widely used for creating a diverse library of compounds. libretexts.org

Alternatively, N-benzoylureas can be synthesized by reacting a benzoyl isocyanate with an appropriate amine. google.comnih.gov The required benzoyl isocyanate can be prepared from benzoyl chloride and a cyanate (B1221674) salt. google.com Another route involves the reaction of a pre-formed urea with a benzoyl chloride derivative, often under reflux conditions. nih.gov

For thioureas, condensation of an amine with carbon disulfide can form a dithiocarbamate (B8719985) salt, which is then desulfurized to provide an isothiocyanate for subsequent reaction. chemicalbook.com These general methods are summarized in the table below.

| Product Type | Synthetic Route | Key Reactants | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Benzoylthiourea | In situ Isothiocyanate Formation | Benzoyl chloride, Ammonium thiocyanate, Primary amine | Acetone, Reflux | nih.govresearchgate.net |

| N-Benzoylurea | Isocyanate-Amine Reaction | Benzoyl isocyanate, Primary amine | Benzene (B151609), Room Temperature | nih.gov |

| N-Benzoylurea | Acylation of Urea | Substituted urea, Benzoyl chloride | Reflux, Dry conditions | nih.gov |

| N-Benzoylthiourea | From Amine and CS₂ | Primary amine, Carbon disulfide, Desulfurizing agent | Mechanochemical ball milling | chemicalbook.com |

The specific synthesis of this compound, with the structure N-(2-phenylbutanoylcarbamoyl)benzamide, requires the coupling of a benzoyl moiety and a 2-phenylbutanoyl moiety through a urea linkage. This N,N'-diacylurea structure is typically formed by the reaction of an acyl isocyanate with an amide.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: The reaction of benzoyl isocyanate with 2-phenylbutanamide.

Pathway B: The reaction of 2-phenylbutanoyl isocyanate with benzamide (B126).

Both pathways are viable and depend on the accessibility of the starting materials. The key step in either pathway is the synthesis of the requisite acyl isocyanate.

Synthesis of Intermediates:

Acyl Chlorides: The starting carboxylic acids, benzoic acid and 2-phenylbutanoic acid chemicalbook.comchemicalbook.com, are converted to their corresponding acyl chlorides. This is a standard transformation achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). google.com This produces benzoyl chloride and 2-phenylbutanoyl chloride nih.govsigmaaldrich.comnist.gov, respectively.

Acyl Isocyanates: The acyl chlorides are then converted to acyl isocyanates. A common laboratory method is the reaction of the acyl chloride with a cyanate salt, such as silver cyanate (AgNCO) in an inert solvent. slideshare.net Alternatively, processes using oxalyl chloride on the primary amide have been developed. google.com A patent describes a method using a composite catalyst of Lewis acid and p-toluenesulfonic acid for the reaction between substituted benzoyl chloride and a cyanate salt. google.com

Amides: Benzamide and 2-phenylbutanamide can be synthesized from their respective acyl chlorides by reaction with ammonia (B1221849) (ammonolysis). globalconference.info

Final Assembly:

With the intermediates in hand, the final step is the condensation reaction. For example, in Pathway B, 2-phenylbutanoyl isocyanate would be reacted with benzamide in an appropriate anhydrous solvent. The nucleophilic nitrogen of the benzamide attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the this compound product. The reaction of acyl isocyanates with carboxylic acids (formed from salts) can also lead to unsymmetrical imides after the loss of carbon dioxide. nih.govresearchgate.net

Derivatization and Analog Preparation

The core structure of N-benzoylurea can be modified to generate a wide array of analogs with diverse properties. These modifications typically involve altering the substituents on the aromatic rings or transforming the urea linkage itself.

The synthesis of substituted analogs generally follows the established routes described in section 2.1.1, simply by using appropriately substituted starting materials. For instance, a variety of substituted benzoyl chlorides can be reacted with ammonium thiocyanate and a substituted primary aniline (B41778) to produce a library of N-benzoylthiourea derivatives. researchgate.net

The structural diversity can be introduced at two primary positions:

The Benzoyl Moiety: By starting with substituted benzoyl chlorides (e.g., with fluoro, chloro, methyl, or methoxy (B1213986) groups), the properties of the resulting molecule can be fine-tuned. google.com

The N'-substituent: By varying the amine or aniline component, a wide range of aryl, alkyl, or heterocyclic groups can be appended to the urea nitrogen. nih.govnih.gov

The table below provides examples of synthesized analogs.

| Analog Type | R¹ Substituent (on Benzoyl Ring) | R² Substituent (on N'-Aryl Ring) | Synthetic Approach | Reference |

|---|---|---|---|---|

| N-Aryl-N'-benzoylthiourea | 2-methyl | 3,4-dichloro | Reaction of methylbenzoyl chloride, KSCN, and 3,4-dichloroaniline | libretexts.org |

| N-Aryl-N'-benzoylthiourea | 2-((4-ethylphenoxy)methyl) | Fluoro/trifluoromethyl-phenyl | Reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with substituted anilines | researchgate.net |

| N,N'-Diarylurea | (Not applicable) | 3-(pyrazol-1-yl-acetyl)phenyl and 4-methyl-3-nitrophenyl | Reaction of two substituted anilines with triphosgene | nih.gov |

| N-Benzoylurea | 2,6-difluoro | 2,3-difluoro-4-trifluoromethoxyphenyl | Reaction of 2,6-difluorobenzoyl isocyanate with substituted aniline | nih.gov |

The urea and thiourea (B124793) functionalities are not merely inert linkers; they can be chemically transformed to create further derivatives. A key transformation is the conversion of a thiourea to its corresponding urea. This can be achieved through methods such as hydrolysis, which may be facilitated by the presence of metal ions. globalconference.info For example, the hydrolysis of thiourea units has been observed in the presence of uranyl ions, driven by the formation of energetically favorable uranium-oxygen bonds. globalconference.info

Another modification involves the N-sulfenylation of the urea or thiourea backbone. A series of N'-alkylaminothio and N'-arylaminothio derivatives of N-benzoyl-N'-phenylureas have been synthesized using sulfur dichloride or disulfur (B1233692) dichloride as reactants. These reactions introduce a sulfur atom adjacent to one of the urea nitrogens, creating novel N-S-N or N-S-S-N bonds. rsc.org Additionally, N-acylsulfenamides can be prepared from primary amides and ureas by reacting them with stable N-thiosuccinimides. nih.gov

N-Benzoylureas and especially N-benzoylthioureas are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. The reactive nature of the thiourea moiety allows for cyclization reactions with various reagents.

Common heterocyclic systems derived from these precursors include:

Triazoles: Condensation of N-benzoylthioureas with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) can lead to the formation of 4H-1,2,4-triazole derivatives. slideshare.net

Thiadiazoles: Various thiadiazole derivatives can be synthesized through cyclization reactions involving the thiourea backbone. nist.gov

Benzothiazoles: Substituted 2-aminobenzothiazoles can be reacted with isocyanates or isothiocyanates to form urea or thiourea derivatives, which can then undergo further cyclization. For example, reaction with malonic acid in the presence of acetyl chloride can yield thiobarbituric acids containing the benzothiazole (B30560) moiety. nih.gov

Pyrimidines: Benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety have been synthesized by reacting a benzoylurea intermediate with a substituted 4-chloropyrimidine. fishersci.it

Triazinethiones: Reaction of isophthaloyl dichloride with potassium thiocyanate followed by an amine can lead to the formation of novel benzoylthiourea (B1224501) derivatives containing a triazinethione heterocycle. prepchem.com

These cyclization strategies significantly expand the chemical space accessible from simple N-benzoyl(thio)urea scaffolds, leading to complex molecules with potential applications in various fields of chemistry.

Mechanistic Studies of Synthetic Reactions

The synthesis of N-acylureas, including the specific compound this compound, can be achieved through several pathways. The mechanistic underpinnings of these reactions are crucial for understanding reaction outcomes, by-product formation, and optimization of synthetic protocols. Mechanistic studies often focus on the formation and rearrangement of key reactive intermediates.

One of the most extensively studied and relevant mechanisms for forming N-acylureas involves the reaction of a carboxylic acid with a carbodiimide (B86325). ias.ac.in This reaction is notable for the formation of a highly reactive O-acylisourea intermediate, which subsequently undergoes an intramolecular rearrangement to yield the final N-acylurea product. ias.ac.inresearchgate.net

The process begins with a proton transfer from the carboxylic acid (such as 2-phenylbutanoic acid) to one of the basic nitrogen atoms of the carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC, or N,N'-diisopropylcarbodiimide, DIC). ias.ac.in This initial acid-base reaction creates an ion pair consisting of the carboxylate anion and the protonated carbodiimide. The carboxylate then acts as a nucleophile, attacking the central carbon of the protonated carbodiimide. ias.ac.in This nucleophilic addition results in the formation of the key intermediate: the O-acylisourea. ias.ac.inresearchgate.net

This O-acylisourea intermediate is a critical juncture in the reaction pathway. It is highly activated and can react in several ways. In the absence of other strong nucleophiles, it is prone to an intramolecular rearrangement known as an O→N acyl migration. ias.ac.inresearchgate.net This rearrangement is frequently observed and leads directly to the stable N-acylurea. ias.ac.in The formation of the N-acylurea via this pathway is often considered a side reaction in peptide synthesis or other coupling reactions where the O-acylisourea is intended to react with an external nucleophile, but it is the primary productive pathway when N-acylureas are the target molecule. researchgate.net

The choice of reaction conditions, particularly the solvent, can influence the stability and fate of the O-acylisourea intermediate. For instance, in solvents with a low dielectric constant, the formation of this intermediate can be very rapid and it may be stable for hours if no nucleophile is present to intercept it. ias.ac.in

Another plausible mechanistic approach involves the reaction of an acyl isocyanate with an amine or an isocyanate with an amide. reading.ac.uk For a compound like this compound, this could theoretically involve the reaction of 2-phenylbutanoyl isocyanate with benzamide, or benzoyl isocyanate with 2-phenylbutanamide. The mechanism is a nucleophilic addition where the nitrogen atom of the amine or amide attacks the electrophilic carbon of the isocyanate group. reading.ac.uknih.gov

Furthermore, the synthesis can be approached from N,N'-disubstituted thioureas. In unsymmetrical thioureas, regioselective N-acylation is a key mechanistic consideration. Studies have shown that acylation typically occurs on the nitrogen atom of the amine that has a lower pKa value. researchgate.net This selectivity is influenced by both electronic and steric factors of the substituents on the thiourea. researchgate.net

The table below summarizes the key stages of the widely studied carbodiimide-mediated pathway for N-acylurea formation.

| Mechanistic Step | Reactants | Intermediate Species | Product of Step |

| 1. Proton Transfer | Carboxylic Acid, Carbodiimide | N/A | Carboxylate, Protonated Carbodiimide |

| 2. Nucleophilic Addition | Carboxylate, Protonated Carbodiimide | O-Acylisourea | O-Acylisourea |

| 3. O→N Acyl Migration | O-Acylisourea | Transition State | N-Acylurea |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structure Confirmation

Spectroscopic methods are indispensable tools for the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the chemical environment of atoms, the nature of chemical bonds, and the electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of N-Benzoyl-N'-(2-phenyl)butanoylurea is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzoyl and phenyl groups would typically appear in the downfield region, approximately between 7.0 and 8.5 ppm. The exact chemical shifts and multiplicities would be influenced by the substitution pattern on the aromatic rings. The N-H protons of the urea (B33335) moiety are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The protons of the butanoyl group would be found in the upfield region. The methine proton (CH) adjacent to the phenyl group would likely be a multiplet, while the methylene (B1212753) (CH₂) and methyl (CH₃) protons would appear as a multiplet and a triplet, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the benzoyl and urea groups are expected to resonate at the most downfield shifts, typically in the range of 160-180 ppm. The aromatic carbons would generate a series of signals between 120 and 140 ppm. The aliphatic carbons of the butanoyl chain would be observed at the most upfield region of the spectrum. The chemical shifts of the carbons in N-acylurea derivatives are influenced by the nature of the substituents. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Benzoyl-H | 7.4 - 8.2 (m) | - |

| Phenyl-H | 7.2 - 7.5 (m) | - |

| NH (urea) | 8.5 - 10.5 (br s) | - |

| Butanoyl-CH | 3.5 - 4.0 (m) | 45 - 55 |

| Butanoyl-CH₂ | 1.5 - 2.0 (m) | 25 - 35 |

| Butanoyl-CH₃ | 0.8 - 1.2 (t) | 10 - 15 |

| Benzoyl-C=O | - | 165 - 175 |

| Urea-C=O | - | 150 - 160 |

| Aromatic C | - | 125 - 140 |

Note: This is a predicted data table based on general values for similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H and C=O stretching vibrations. The N-H stretching vibrations of the urea moiety typically appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations are expected to produce intense peaks around 1650-1750 cm⁻¹, with the possibility of multiple bands due to the two different carbonyl environments (benzoyl and urea). The aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The aliphatic C-H stretching vibrations of the butanoyl group will be present in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For urea and its derivatives, the symmetric C-N stretching mode is often a prominent feature in the Raman spectrum, appearing around 1000 cm⁻¹. lbl.govresearchgate.netresearchgate.netchemicalbook.comazom.com The carbonyl stretching vibrations are also Raman active. The aromatic ring vibrations will also give rise to characteristic Raman signals.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (urea) | Stretching | 3200 - 3400 (strong, broad) | 3200 - 3400 (weak) |

| C=O (benzoyl) | Stretching | ~1680 - 1720 (strong) | ~1680 - 1720 (medium) |

| C=O (urea) | Stretching | ~1640 - 1670 (strong) | ~1640 - 1670 (medium) |

| Aromatic C=C | Stretching | 1450 - 1600 (medium) | 1450 - 1600 (strong) |

| C-N (urea) | Stretching | 1400 - 1450 (medium) | ~1000 (strong) |

| Aliphatic C-H | Stretching | 2850 - 3000 (medium) | 2850 - 3000 (strong) |

Note: This table presents expected frequency ranges based on known data for related functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₈N₂O₃), HRMS would provide a high-accuracy mass measurement of the molecular ion, confirming its elemental formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for such molecules may involve cleavage of the amide and urea linkages.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₈H₁₉N₂O₃⁺ | 311.1390 |

| [M+Na]⁺ | C₁₈H₁₈N₂O₃Na⁺ | 333.1209 |

| [M-H]⁻ | C₁₈H₁₇N₂O₃⁻ | 309.1245 |

Note: The m/z values are predicted based on the elemental composition.

X-ray Crystallographic Analysis of Urea and Thiourea (B124793) Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While a crystal structure for this compound is not available in the searched literature, the analysis of the closely related compound, N-Benzoyl-N'-phenylurea, offers significant insights into the likely molecular conformation and geometry. nih.govwikipedia.orgresearchgate.netresearchgate.net

Determination of Molecular Conformation and Geometry (e.g., Dihedral Angles)

The crystal structure of N-Benzoyl-N'-phenylurea reveals that the molecule adopts a relatively planar conformation. wikipedia.org This planarity is stabilized by an intramolecular hydrogen bond between one of the urea N-H protons and the benzoyl carbonyl oxygen, forming a six-membered pseudo-ring. nih.govresearchgate.net In the crystal lattice, molecules of N-Benzoyl-N'-phenylurea form centrosymmetric dimers through intermolecular hydrogen bonds between the other N-H proton and the urea carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net

Selected Crystallographic Data for the Related Compound N-Benzoyl-N'-phenylurea

| Parameter | Value | Reference |

| Crystal System | Monoclinic | wikipedia.orgresearchgate.net |

| Space Group | P2₁/c | wikipedia.orgresearchgate.net |

| a (Å) | 15.5641 (8) | researchgate.net |

| b (Å) | 4.6564 (3) | researchgate.net |

| c (Å) | 21.1029 (15) | researchgate.net |

| β (°) | 128.716 (4) | researchgate.net |

| Dihedral Angle (N1-C1-N2-C2) | 3.0 (2)° | researchgate.net |

Note: This data is for the related compound N-Benzoyl-N'-phenylurea and is presented to illustrate the likely structural features of this compound.

Analysis of Intramolecular Hydrogen Bonding Networks (e.g., N—H···O═C)

A predominant feature in the molecular conformation of N-acylureas is the formation of a strong intramolecular hydrogen bond. In the case of the analogous compound N-Benzoyl-N'-phenylurea, a notable N—H···O=C hydrogen bond is observed. nih.govnih.govresearchgate.netwikipedia.org This interaction occurs between the hydrogen atom of the N'–H group and the oxygen atom of the benzoyl carbonyl group, resulting in the formation of a stable pseudo-aromatic six-membered ring. nih.govwikipedia.org This intramolecular linkage is a critical factor in determining the planarity of the molecule and is a common conformational feature among N'-monosubstituted or N'-unsubstituted N-benzoylureas. nih.govresearchgate.net

This intramolecular hydrogen bonding is a key element in stabilizing the molecular structure, and it is highly probable that this compound adopts a similar conformation. The presence of the 2-phenylbutanoyl group is unlikely to disrupt this core hydrogen-bonding motif.

Table 1: Hydrogen Bond Geometry for N-Benzoyl-N'-phenylurea

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1···O1 | 0.93(2) | 1.85(2) | 2.634(2) | 140(1) |

Data sourced from a study on the crystal structure of N-Benzoyl-N'-phenylurea. nih.gov

Characterization of Intermolecular Interactions and Crystal Packing (e.g., Centrosymmetric Dimers)

Beyond the intramolecular forces, the crystal lattice of N-acylureas is stabilized by a network of intermolecular interactions. A recurring and significant motif in the crystal structure of N-Benzoyl-N'-phenylurea is the formation of centrosymmetric dimers through intermolecular N—H···O=C hydrogen bonds. nih.govnih.govresearchgate.netwikipedia.org In this arrangement, two molecules are linked in a head-to-tail fashion, where the N–H group of one molecule donates a hydrogen bond to the carbonyl oxygen of the second molecule, and vice versa. This creates a distinct eight-membered ring structure. wikipedia.org

This dimeric formation is a common packing strategy for N-benzoylureas and significantly contributes to the stability of the crystal structure. nih.govresearchgate.net It is highly anticipated that this compound would also exhibit this tendency to form centrosymmetric dimers, driven by the same intermolecular hydrogen bonding forces. In the crystal structure of N-Benzoyl-N'-phenylurea, no significant π-π stacking interactions were observed, with the closest distance between phenyl ring centroids being approximately 5.60 Å. nih.govresearchgate.net

Table 2: Crystallographic Data for N-Benzoyl-N'-phenylurea

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.5641(8) |

| b (Å) | 4.6564(3) |

| c (Å) | 21.1029(15) |

| β (°) | 128.716(4) |

| Volume (ų) | 1193.31(15) |

| Z | 4 |

Data obtained from single-crystal X-ray diffraction analysis of N-Benzoyl-N'-phenylurea. nih.govresearchgate.net

Polymorphism Studies in Related Benzamide (B126) Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a well-documented phenomenon in benzamide and its derivatives. This structural diversity arises from different molecular conformations or packing arrangements, which in turn are influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces.

Studies on benzamide itself have revealed the existence of multiple polymorphic forms, with their relative stability being a subject of extensive research. The subtle interplay of intermolecular attraction and molecular torsion dictates the potential energy landscape of these polymorphs. The formation of different polymorphs can be influenced by crystallization conditions, including the choice of solvent. For instance, different polymorphs of N-[(1S)-1-phenylethyl]benzamide were obtained from different solvent systems. The ability of a molecule to adopt different conformations, a phenomenon known as conformational polymorphism, is a key driver for the existence of multiple crystal forms. This molecular flexibility allows for different packing efficiencies and, consequently, different crystal structures. Given that N-acylureas possess rotational freedom around several single bonds, the potential for polymorphism in this compound is considerable.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose, providing a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and polarizable molecule. irjweb.comresearchgate.net

For benzoylurea (B1208200) derivatives, the HOMO is typically distributed over the phenylurea moiety, while the LUMO is often localized on the benzoyl group. The introduction of substituents can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both leading to a smaller energy gap and potentially higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzoylurea Analog

| Parameter | Energy (eV) |

| HOMO | -6.29 |

| LUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

This data is representative of a substituted urea (B33335) derivative and illustrates the typical values obtained from DFT calculations. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. diva-portal.orgnih.gov The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In a molecule like N-Benzoyl-N'-(2-phenyl)butanoylurea, the MEP surface would likely show negative potentials around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The areas around the N-H protons would exhibit positive potentials, highlighting their function as hydrogen bond donors and sites for nucleophilic attack.

The Fukui function is a local reactivity descriptor derived from conceptual DFT that helps to identify the most reactive sites within a molecule. d-nb.info It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) shows its tendency to donate an electron. researchgate.net

For a benzoylurea derivative, Fukui function analysis would likely identify the carbonyl carbons as primary sites for nucleophilic attack, while the nitrogen and oxygen atoms would be more susceptible to electrophilic attack. This analysis provides a more quantitative measure of reactivity at specific atomic sites compared to the qualitative picture from MEP analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These interactions, quantified by the second-order perturbation energy (E(2)), contribute significantly to the stabilization of the molecule. wisc.edu

Table 2: Illustrative NBO Analysis Data for Intramolecular Interactions in a Benzoylurea Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O(carbonyl) | σ(N-H) | 5.2 |

| LP(2) N | π(C=O) | 35.8 |

| π(C=C) phenyl | π*(C=O) | 2.5 |

This table presents hypothetical but representative E(2) values for key stabilizing interactions in a benzoylurea scaffold.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for exploring the conformational landscape and dynamic behavior of molecules.

The biological activity and physical properties of benzoylurea derivatives are highly dependent on their three-dimensional conformation. The central urea scaffold can adopt different arrangements due to rotation around the C-N bonds. Computational studies on N-benzoyl-N'-phenylurea and related compounds have shown that these molecules often adopt a conformation stabilized by an intramolecular N-H···O=C hydrogen bond. nih.govresearchgate.net

This "closed" conformation is generally favored, but its stability can be influenced by the steric and electronic effects of substituents and the nature of the solvent. nih.gov For this compound, the presence of the 2-phenylbutanoyl group introduces additional conformational flexibility. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles to identify the low-energy conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule might interact with a biological target. The dihedral angle between the two amide subunits of the urea core in N-benzoyl-N'-phenylurea has been reported to be around 3.0°. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a sophisticated computational technique utilized in drug discovery and molecular biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnumberanalytics.com This method is instrumental in understanding and predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme, at the atomic level. nih.gov The primary goal is to forecast the binding mode and affinity, which helps in identifying potential drug candidates and optimizing their therapeutic efficacy. medium.com

As of the current literature, specific molecular docking studies focusing exclusively on this compound have not been extensively reported. However, the principles of this methodology are well-established, and studies on analogous compounds, such as benzoylurea and thiourea (B124793) derivatives, provide a clear framework for how such investigations would be conducted and the nature of the expected findings. unair.ac.idresearchgate.netnih.gov

The process of molecular docking involves several key stages. Initially, the three-dimensional structures of both the ligand (e.g., this compound) and the target protein are obtained, often from crystallographic databases or through homology modeling. researchgate.netnih.gov These structures are then prepared for the docking simulation using specialized software, which may involve adding hydrogen atoms, assigning atomic charges, and defining the binding site on the target protein. numberanalytics.com

Subsequently, a docking algorithm generates a multitude of possible binding poses of the ligand within the active site of the protein. nih.gov These poses are then evaluated and ranked using a scoring function, which estimates the binding affinity, often expressed as a binding energy value in kcal/mol. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

For related benzoylurea and thiourea derivatives, molecular docking studies have been employed to predict their potential as anticancer, antibacterial, and antifungal agents. unair.ac.idnih.gov For instance, benzoylurea derivatives have been docked against the HER2 receptor, a key target in breast cancer therapy, to predict their cytotoxic activity. unair.ac.idubaya.ac.id Similarly, other studies have investigated the interactions of such compounds with targets like the Epidermal Growth Factor Receptor (EGFR) and bacterial DNA gyrase. researchgate.netmdpi.comdovepress.com These studies help in elucidating the mechanism of action by identifying crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov

Should this compound be subjected to molecular docking studies, the research would likely follow a similar path. Potential biological targets could be hypothesized based on its structural features, and computational simulations would predict its binding affinity and interaction patterns. The results would be crucial in guiding further experimental validation and in the rational design of more potent analogs.

To illustrate how the findings of such a study would be presented, a hypothetical data table is provided below. This table exemplifies the type of data generated from a molecular docking simulation, including binding energy, inhibition constant (Ki), and the specific amino acid residues involved in the interaction.

Table 1: Illustrative Molecular Docking Results

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|---|

| Hypothetical Kinase 1 (PDB: 1XYZ) | -8.5 | 1.5 | LEU78, VAL86, ALA101 | Hydrophobic |

| LYS92, ASP150 | Hydrogen Bond | |||

| Hypothetical Protease 1 (PDB: 2ABC) | -7.2 | 5.8 | PHE41, TRP108 | Pi-Pi Stacking |

| SER99, GLN121 | Hydrogen Bond |

Structure Activity Relationship Sar Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies serve as a fundamental tool in modern drug design, creating a mathematical link between the chemical structure of a compound and its biological activity. This approach assumes that the activity of a molecule is directly related to its physicochemical properties. atlantis-press.com

Predictive QSAR models are developed to forecast the biological activity of novel compounds before their synthesis, saving time and resources. For scaffolds related to N-Benzoyl-N'-(2-phenyl)butanoylurea, various models have been established. For instance, in a study on N-benzoyl-N'-naphthylthiourea (BNTU) derivatives, which are structurally analogous thiourea (B124793) compounds, a robust QSAR model was developed to predict their inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anticancer therapy. atlantis-press.com

The best model was expressed through a Hansch equation, which provides a quantitative basis for designing new derivatives with potentially enhanced potency. atlantis-press.com Similarly, for other related heterocyclic compounds, predictive models have been built using software like GUSAR, which employs descriptors of atomic neighborhoods (QNA and MNA) to forecast activity spectra for substances. mdpi.com These models are validated to ensure their statistical significance and predictive power for virtual screening of new potential inhibitors. mdpi.com

Table 1: Example of a Predictive QSAR Equation for BNTU Derivatives This interactive table showcases a QSAR model developed for N-benzoyl-N'-naphthylthiourea (BNTU) derivatives, illustrating how physicochemical parameters can be used to predict anticancer activity through VEGFR2 inhibition. atlantis-press.com

| Parameter | Coefficient | Description | Role in Model |

| ClogP² | -0.405 (±1.020) | The square of the logarithm of the partition coefficient. | Indicates an optimal lipophilicity value; activity decreases if the molecule is too lipophilic or not lipophilic enough. |

| ClogP | +1.174 (±8.709) | The logarithm of the partition coefficient (a measure of lipophilicity). | Shows that lipophilicity has a positive, linear correlation with activity up to an optimal point. |

| ELUMO | +5.227 (±3.273) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons, influencing electronic interactions with the target receptor. |

| Model Statistics | |||

| n (compounds) | 14 | ||

| r (correlation coeff.) | 0.971 | ||

| SE (std. error) | 4.519 | ||

| F (F-test value) | 54.777 |

This model demonstrates that the anticancer activity of these compounds is significantly influenced by both lipophilic and electronic properties. atlantis-press.com

The biological activity of N-acylurea compounds is intricately linked to a combination of physicochemical parameters, primarily lipophilicity, electronic properties, and steric effects.

Lipophilicity: This property, often quantified by LogP, governs the compound's ability to cross cell membranes. In studies of related N-phenylbenzamides, LogP was a key descriptor for activity against Gram-negative bacteria, suggesting that hydrophobic interactions are crucial for the molecule to penetrate the bacterial cell wall and reach its target. nih.gov For BNTU derivatives, a parabolic relationship with ClogP was observed, indicating that there is an optimal level of lipophilicity for activity. atlantis-press.com

Electronic Properties: The distribution of electrons within the molecule is critical for its interaction with biological targets. The energy of the lowest unoccupied molecular orbital (ELUMO) was a significant parameter in the QSAR model for BNTU derivatives, highlighting the importance of electron-accepting capabilities. atlantis-press.com For N-phenylbenzamides, the electrophilicity index was found to dominate electrostatic interactions, particularly for activity against Gram-positive bacteria. nih.gov

Steric Effects: The size and shape of the molecule and its substituents influence how well it fits into the binding site of a target protein. In studies of N-phenylbenzamides, molar refractivity (a measure of molecular volume) was shown to be important for activity, indicating that steric bulk plays a role in the interaction with the target. nih.gov Comparative Molecular Field Analysis (CoMFA) further revealed that bulky groups at specific positions could enhance activity. nih.gov

Design Principles for Modulating Biological Activity

Based on SAR and QSAR findings, specific design principles can be applied to rationally modify the this compound structure to fine-tune its biological activity.

The nature and position of substituents on the aromatic rings of the core structure can dramatically alter biological activity. CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) contour maps for related N-phenylbenzamides provide a visual guide for this optimization. nih.gov These studies suggest that:

An electropositive group on one of the benzene (B151609) rings is desirable for enhancing activity against Gram-positive bacteria. nih.gov

An electronegative group near the carbonyl oxygen can also improve this activity. nih.gov

For activity against Gram-negative bacteria, a hydrophobic group at the meta position and a bulky group at the ortho position of the phenyl ring are favorable. nih.gov

These principles indicate that strategic placement of substituents on either the benzoyl or the phenyl ring of this compound could be used to tailor its antimicrobial spectrum and potency.

One of the most effective strategies for altering the biological activity of this class of compounds is to modify the central urea (B33335) linkage. mdpi.comnih.gov Research on benzoylphenylurea (B10832687) derivatives, which are potent chitin (B13524) synthesis inhibitors, has shown that replacing the urea group with other linkages can completely change the therapeutic application. mdpi.com

For example, converting the urea linkage (-NH-CO-NH-) to a semicarbazide (B1199961) (-NH-CO-NH-NH-) in a series of related compounds maintained insecticidal activity but also introduced potent anticancer activity against several human tumor cell lines, including HL-60 (leukemia), Bel-7402 (hepatocellular carcinoma), and BGC-823 (gastric carcinoma). mdpi.comnih.gov Conversely, changing the linkage to a carbamic acid ester resulted in compounds with no insecticidal activity but good fungicidal activity. mdpi.com This demonstrates that the core linkage is a critical determinant of the bioactivity spectrum. mdpi.comnih.gov

Table 2: Bioactivity Spectrum as a Function of Core Linkage Modification This table summarizes research findings on how modifying the central linkage in benzoylphenylurea-type structures impacts their primary biological activity. mdpi.com

| Original Linkage | Modified Linkage | Primary Biological Activity |

| Urea | Semicarbazide | Insecticidal and Anticancer mdpi.comnih.gov |

| Urea | Carbamic Acid Ester | Fungicidal mdpi.com |

| Urea | Carbamoyl-2-pyrazoline | Insecticidal mdpi.com |

These findings highlight that modification of the urea linkage is a powerful strategy for discovering new drug candidates with diverse therapeutic profiles. mdpi.comnih.gov

Pharmacophore Elucidation for Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For the broader class of benzoylphenylureas, the core structure itself is often considered the key pharmacophore responsible for inhibiting chitin synthesis. nih.gov In the case of the analogous N-benzoyl-N'-naphthylthiourea compounds, the thiol group of the thiourea moiety is predicted to be the pharmacophore responsible for its activity as a VEGFR2 inhibitor. atlantis-press.com

Advanced computational techniques like CoMFA and CoMSIA help to refine this understanding by generating 3D contour maps. nih.gov These maps visualize the regions around the molecule where specific properties are predicted to enhance or diminish activity:

Electrostatic Maps: Indicate where positive or negative charges are favorable.

Steric Maps: Show where bulky or smaller groups are preferred.

Hydrophobic Maps: Highlight regions where lipophilic character is beneficial.

By mapping these fields, researchers can deduce the key interaction points (hydrogen bond donors/acceptors, hydrophobic pockets, electrostatic contacts) required for binding to the target, providing a detailed blueprint for the design of new, more effective molecules. nih.gov

Mechanistic Insights into Biological Activities in Vitro and Biochemical

Molecular Mechanisms of Enzyme and Receptor Inhibition

N-Benzoyl-N'-(2-phenyl)butanoylurea and related compounds exert their biological effects by targeting specific enzymes and receptors, leading to the disruption of key cellular pathways.

Chitin (B13524) Synthesis Inhibition

Benzoylphenylureas (BPUs) are well-established as potent inhibitors of chitin synthesis in insects, a mechanism that forms the basis of their use as insect growth regulators. nih.govnih.gov Chitin is a vital structural component of the insect exoskeleton. nih.gov BPUs disrupt the formation of this polymer, although the precise molecular target is still under investigation. The primary mechanism involves the inhibition of the chitin synthase enzyme, which is responsible for polymerizing UDP-N-acetylglucosamine into chitin chains. nih.gov This inhibition prevents the proper formation and deposition of the cuticle, leading to abortive molting and ultimately, the death of the insect larva. nih.gov Studies on various BPU derivatives show that the structural conformation, particularly the substitution patterns on the benzoyl and phenyl rings, is critical for their inhibitory activity. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Inhibition

The vascular endothelial growth factor (VEGF) pathway, particularly through its receptor VEGFR-2, is a critical mediator of angiogenesis—the formation of new blood vessels. researchgate.net This process is essential for tumor growth and metastasis. Certain N-phenyl-N'-phenylurea derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase. nih.gov By binding to the ATP-binding site of the kinase domain, these inhibitors block the autophosphorylation of the receptor, thereby preventing the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. nih.govmedchemexpress.com For instance, the compound Ki8751, an N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea, demonstrated a high affinity for VEGFR-2, inhibiting its phosphorylation at nanomolar concentrations and showing significant antitumor activity in preclinical models. nih.gov This highlights the potential of the benzoylurea (B1208200) scaffold in designing effective anti-angiogenic cancer therapies.

Epidermal Growth Factor Receptor (EGFR) and HER-2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key members of the receptor tyrosine kinase family that are frequently overexpressed in various cancers, including breast cancer. nih.govubaya.ac.id Their activation leads to increased cell proliferation, survival, and differentiation. Several studies have shown that N-benzoyl-N'-phenylurea and thiourea (B124793) derivatives can act as inhibitors of both EGFR and HER-2 kinases. nih.govubaya.ac.id These compounds are thought to compete with ATP for the binding site in the intracellular kinase domain of the receptors. The inhibition of EGFR and HER-2 blocks downstream signaling pathways, resulting in reduced proliferation of cancer cells. ubaya.ac.id For example, certain N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylurea and thiourea derivatives have demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line, which is known to express these receptors. nih.govubaya.ac.id

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that hydrolyzes phosphatidylcholine to produce important second messengers, diacylglycerol (DAG) and phosphocholine. semanticscholar.org Elevated PC-PLC activity has been linked to the progression of cancer and other diseases. semanticscholar.org While specific studies on this compound are limited, related urea (B33335) compounds, such as N,N'-dihydroxyureas, have been investigated as inhibitors of PC-PLC. semanticscholar.org The proposed mechanism involves the chelation of zinc ions within the enzyme's active site. PC-PLC from Bacillus cereus, the most studied form, contains a trinuclear zinc center that is crucial for its catalytic activity. semanticscholar.org Inhibitors with the ability to coordinate with these metal ions can effectively block substrate binding and catalysis.

Interaction with Biological Macromolecules (e.g., Protein Binding Studies)

The therapeutic efficacy and mechanism of action of drugs are intrinsically linked to their ability to bind to target proteins. For benzoylurea derivatives, protein binding is central to their function. In silico docking studies are frequently used to predict and analyze these interactions. For instance, molecular docking of N-(4-bromo)-benzoyl-N'-phenylthiourea with the HER-2 receptor (PDB ID: 3PP0) has been performed to understand the binding mode and rationalize the observed cytotoxic activity. ubaya.ac.id These studies help in identifying key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-receptor complex, providing a foundation for designing more potent and selective inhibitors.

Pathways of Biochemical Interference and Cellular Effects (e.g., Cytotoxic Activity on Cancer Cell Lines, Selectivity Studies)

The inhibition of key enzymes and receptors by benzoylurea derivatives translates into significant cellular effects, most notably cytotoxic activity against cancer cells. Numerous studies have documented the dose- and time-dependent inhibition of cancer cell line growth by various benzoylurea compounds. nih.gov

For example, a novel synthesized benzoylurea derivative, SUD (N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)]benzoylurea), significantly inhibited the growth of several human cancer cell lines while showing minimal effect on normal human liver cells (L-02), indicating a degree of selectivity. nih.gov This compound was found to induce cell-cycle arrest and apoptosis, or programmed cell death, in breast cancer (MCF-7) and gastric cancer (BGC-823) cells. nih.gov The induction of apoptosis is a desirable outcome for anticancer agents, as it leads to the controlled elimination of malignant cells.

Furthermore, selectivity studies are crucial for the development of targeted therapies. The compound N-benzoyl-3-allylthiourea (BATU) exhibited greater cytotoxicity against MCF-7 cells overexpressing HER-2 compared to the parental MCF-7 cell line, suggesting that the compound is more effective against HER-2 positive breast cancer cells. nih.govresearchgate.net This selectivity enhances the therapeutic potential while potentially reducing side effects on healthy tissues.

Below is a table summarizing the cytotoxic activities of some benzoylurea and benzoylthiourea (B1224501) derivatives against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 | chula.ac.th |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 940 | chula.ac.th |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | Primary HER2-Positive Breast Cancer | 540 | ubaya.ac.id |

| 4-(tert-butyl)-N-benzoylurea | Primary HER2-Positive Breast Cancer | 610 | ubaya.ac.id |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | 640 | researchgate.net |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | 1470 | researchgate.net |

Advanced Research Applications and Future Perspectives

Development of Novel Research Probes and Tools

The development of bespoke molecular probes is a cornerstone of modern chemical biology, enabling researchers to visualize and interrogate complex biological processes. While specific research probes based on the N-Benzoyl-N'-(2-phenyl)butanoylurea scaffold have not been detailed in the literature, the broader benzoylurea (B1208200) class represents a promising platform for creating such tools.

Future research could focus on modifying benzoylurea structures to incorporate reporter groups, such as fluorophores, to create fluorescent probes. nih.gov These probes would be invaluable for studying the well-known mechanism of chitin (B13524) synthesis inhibition, allowing for real-time visualization of the compound's interaction with its target enzyme, chitin synthase, within insect cells. wikipedia.org Furthermore, fluorescent probes could help elucidate the mechanisms behind newly discovered biological activities, such as anticancer effects, by tracking their localization within mammalian cells and identifying their molecular binding partners. nih.gov The development of probes with "OFF-ON" responses or ratiometric shifts upon binding would be particularly useful for monitoring pH variations or detecting specific analytes in vivo. nih.gov Such tools are essential for understanding off-target effects and clarifying the precise mode of action, which for many benzoylureas remains a subject of investigation. benthamdirect.comresearchgate.net

Exploration of New Biological Targets within the Benzoylurea Class

Historically, the biological activity of benzoylureas has been almost exclusively linked to their function as insect growth regulators that inhibit chitin synthesis. wikipedia.orgnih.gov However, recent research has revealed that the benzoylurea scaffold is a versatile pharmacophore with the potential to interact with novel biological targets, extending its applicability into human health.

A significant area of discovery is the anticancer activity of benzoylurea derivatives. nih.govresearchgate.net Certain 3-Haloacylamino benzoylureas (3-HBUs) have been identified as a new family of tubulin ligands. nih.gov These compounds exert their anticancer effects by inhibiting microtubule assembly, which leads to cell cycle arrest in the M-phase and ultimately triggers apoptosis (programmed cell death). nih.gov One derivative, compound 14b, demonstrated potent activity against a wide range of human tumor cell lines—including leukemia, breast cancer, hepatoma, and prostate cancer—and significantly inhibited tumor volume in animal models. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring are crucial for this antimitotic activity. nih.govacs.org

Further studies have explored other benzoylurea derivatives for their antiproliferative effects. nih.gov By modifying the N'-end of the urea (B33335) structure, researchers have created compounds that kill cancer cells through mechanisms independent of mitotic arrest, suggesting a shift in the mode of action and the engagement of different cellular targets. nih.gov Some derivatives have shown cytotoxic activity against HER2-positive breast cancer cells and other cancer cell lines like HeLa and MCF-7. nih.govubaya.ac.id Additionally, research into benzoylurea derivatives incorporating a pyrimidine (B1678525) moiety suggests their potential as succinate (B1194679) dehydrogenase (SDH) inhibitors, opening yet another avenue for therapeutic development. mdpi.com

Table 1: Investigated Biological Targets and Activities of Benzoylurea Derivatives

| Benzoylurea Derivative Type | Identified Biological Target/Activity | Observed Effect | Relevant Cancer Cell Lines |

|---|---|---|---|

| 3-Haloacylamino Benzoylureas (HBUs) | Tubulin Polymerization | Antimitotic agent, M-phase arrest, Apoptosis | CEM (Leukemia), MCF-7 (Breast), Bel-7402 (Hepatoma), DU-145 (Prostate) nih.gov |

| N'-Aryl Substituted Benzoylureas | Unknown (Non-mitotic) | Antiproliferative, Overcomes resistance to tubulin ligands | Hepatoma cells nih.gov |

| Pyrazoloxyphenyl Benzoyl Ureas | General Cytotoxicity | Antitumor activity | A-549 (Lung), SKOV-3 (Ovarian), HCT-15 (Colon) koreascience.krkisti.re.kr |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2 Receptor (predicted) | Cytotoxic activity | HER2-Positive Breast Cancer ubaya.ac.id |

| Benzoylureas with Pyrimidine Moiety | Succinate Dehydrogenase (SDH) (potential) | Antifungal activity | Not applicable (Fungal pathogens) mdpi.com |

Innovative Methodologies for Investigating Benzoylurea Chemistry and Biology

Advances in both chemical synthesis and analytical detection are crucial for propelling the study of the benzoylurea class, including compounds like this compound.

Innovative Chemical Methodologies: Modern synthetic chemistry offers powerful tools for creating novel benzoylurea derivatives with improved properties and new functions. Microwave-assisted synthesis, for example, provides a sustainable and efficient method for producing new compounds, such as those incorporating a pyrimidine moiety, in high yields. researchgate.net Researchers are designing and synthesizing new analogues by incorporating diverse chemical groups, such as carbamates benthamdirect.com or triazinethione moieties, uzh.ch to explore new structure-activity relationships. acs.org These efforts aim to enhance biological efficacy, improve solubility, or even shift the biological target entirely. nih.gov The design of these novel structures is often guided by computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies, which help predict the activity of a compound before it is synthesized, thereby minimizing trial-and-error in drug discovery. nih.govresearchgate.net

Innovative Biological and Analytical Methodologies: The ability to detect and quantify benzoylureas in various matrices is essential for both environmental monitoring and biological research. Due to their polarity and low volatility, high-performance liquid chromatography (HPLC) is the preferred analytical technique. researchgate.netnih.gov To enhance sensitivity and selectivity, HPLC is often coupled with advanced detection systems. Methodologies include:

LC-MS/MS: Tandem mass spectrometry provides highly sensitive and selective determination of benzoylurea residues in complex samples like food products. researchgate.net

Photo-chemiluminescence Detection: This method involves an 'on-line' photochemical reaction that enhances the chemiluminescence response of benzoylureas, allowing for very low detection limits. nih.gov

Advanced Extraction Techniques: Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cabidigitallibrary.orgcabidigitallibrary.org and micro-solid phase extraction using novel materials like TiO2 nanotube arrays researchgate.net have been developed for rapid and efficient extraction of benzoylureas from environmental and biological samples.

Table 2: Comparison of Modern Analytical Methods for Benzoylurea Detection

| Methodology | Principle | Key Advantages | Reported Application |

|---|---|---|---|

| Pressurized Liquid Extraction & LC-MS/MS | Extraction with heated solvent under pressure, followed by mass spectrometric detection. researchgate.net | High sensitivity and selectivity; suitable for complex matrices. researchgate.net | Fruits, vegetables, cereals, animal products. researchgate.net |

| Photo-chemiluminescence HPLC | Photochemical derivatization enhances the chemiluminescence signal during oxidation. nih.gov | Very low detection limits; high sensitivity. nih.gov | Cucumber samples. nih.gov |

| QuEChERS & HPLC | Sample extraction and cleanup using an acetonitrile-based system with various salts. cabidigitallibrary.org | Simple, rapid, and effective for a wide range of matrices. cabidigitallibrary.org | Apples, various fruits. cabidigitallibrary.orgcabidigitallibrary.org |

| TiO2 Nanotube Micro-Solid Phase Extraction | Use of highly ordered TiO2 nanotubes as an adsorbent for micro-extraction. researchgate.net | Rapid, sensitive, requires minimal solvent. researchgate.net | Environmental water samples. researchgate.net |

Q & A

Q. Methodological considerations :

- Halogenation : Chloro/methyl groups enhance receptor binding via hydrophobic interactions .

- Trifluoromethyl groups : Improve metabolic stability and membrane permeability .

Advanced: How can computational modeling predict target interactions?

Answer:

- Molecular docking : Use MVD 5.5 software to dock into EGFR (PDB: 1M14) or SIRT1 (PDB: 4I5I). Key interactions:

- DFT calculations : Analyze electron density maps (B3LYP/6-31G(d,p)) to predict reactive sites for derivatization .

Advanced: How to resolve contradictions in cytotoxicity data across studies?

Answer:

-

Variable factors :

-

Meta-analysis : Compare logP values (e.g., >3.5 correlates with higher false negatives due to precipitation) .

Advanced: What strategies optimize pharmacokinetic properties?

Answer:

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) while retaining aryl motifs .

- Metabolic stability : Replace labile esters with amides; use deuterated analogs to prolong half-life .

- In silico ADMET : Predict bioavailability (e.g., SwissADME) and prioritize compounds with >30% human intestinal absorption .

Advanced: How to design mechanistic studies for target validation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.